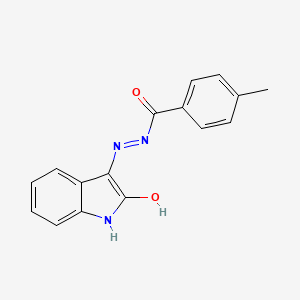![molecular formula C24H21FN2O2 B11704784 N-[(1E)-3-(benzylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11704784.png)
N-[(1E)-3-(benzylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-BENZYL-3-(4-FLUOROPHENYL)-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE is a complex organic compound characterized by its unique structure, which includes a benzyl group, a fluorophenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-BENZYL-3-(4-FLUOROPHENYL)-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the benzyl, fluorophenyl, and methylphenyl groups through various chemical reactions. Common reagents used in these reactions include benzyl chloride, 4-fluorobenzaldehyde, and 4-methylbenzoyl chloride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product. The industrial production methods are designed to be efficient, cost-effective, and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-BENZYL-3-(4-FLUOROPHENYL)-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
(2E)-N-BENZYL-3-(4-FLUOROPHENYL)-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: The compound is used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-N-BENZYL-3-(4-FLUOROPHENYL)-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2E)-N-BENZYL-3-(4-FLUOROPHENYL)-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE include:
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Other benzyl derivatives: Compounds with similar benzyl groups but different substituents, which may have varying chemical and biological properties.
Uniqueness
The uniqueness of (2E)-N-BENZYL-3-(4-FLUOROPHENYL)-2-[(4-METHYLPHENYL)FORMAMIDO]PROP-2-ENAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H21FN2O2 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[(E)-3-(benzylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C24H21FN2O2/c1-17-7-11-20(12-8-17)23(28)27-22(15-18-9-13-21(25)14-10-18)24(29)26-16-19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,26,29)(H,27,28)/b22-15+ |
InChI Key |
MHOSERRPJLYXHI-PXLXIMEGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}benzamide](/img/structure/B11704703.png)
![3-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11704712.png)
![4-bromo-N-(2,2,2-trichloro-1-{[(2,6-dichloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704722.png)
![8-{[(2E)-2-(hydroxyimino)acetyl]amino}-N,N,N-trimethyloctan-1-aminium](/img/structure/B11704726.png)
![3-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-1H-indole](/img/structure/B11704728.png)



![2,2'-[1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-oxo-3,1-propanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11704752.png)

![N-(2,2,2-Trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11704758.png)
![(7Z)-7-benzylidene-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11704763.png)
![2-[3-Fluoro-4-(4-pentylcyclohexyl)phenyl]-5-propylpyridine](/img/structure/B11704769.png)
![(2Z,5Z)-3-ethyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11704780.png)
